N-Allyl-N-(5-bromonicotinoyl)glycine
Description
Contextualization of N-Allyl-N-(5-bromonicotinoyl)glycine as a Representative N-Acyl-N-Allylglycine Analogue
This compound is a specific example of an N-acyl-N-allylglycine analogue. This classification stems from its core structure, which is derived from glycine (B1666218), the simplest amino acid. The defining features of this molecule are the two substituents on the nitrogen atom of the glycine backbone: an allyl group (-CH₂-CH=CH₂) and a 5-bromonicotinoyl group.
The allyl group is a key functional handle that can participate in a variety of chemical transformations, most notably thiol-ene chemistry, making it valuable for bioconjugation and polymer synthesis. The 5-bromonicotinoyl moiety, derived from 5-bromonicotinic acid, introduces a heterocyclic aromatic ring system. Halogenated nicotinic acid derivatives are prevalent in pharmacologically active compounds, suggesting that this portion of the molecule could be crucial for potential biological interactions. The combination of these two groups on the glycine nitrogen results in a chiral center, adding to the structural complexity and potential for stereospecific interactions.
Academic Significance in the Exploration of Novel Chemical Space
The academic significance of compounds like this compound lies in the exploration of novel chemical space. The synthesis of such molecules pushes the boundaries of synthetic methodology and provides tools for investigating complex biological systems. N-substituted glycine derivatives, in general, are recognized as important building blocks for the creation of peptidomimetics, which are compounds that mimic the structure and function of peptides but with enhanced stability and bioavailability.
The unique arrangement of the allyl and bromonicotinoyl groups on the glycine scaffold of this compound makes it a candidate for probing protein-protein interactions or for the design of enzyme inhibitors. The specific placement of the bromine atom on the nicotinoyl ring can also be exploited for further chemical modification through cross-coupling reactions, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Overview of Research Trajectories in N-Substituted Glycine Chemistry
Research in the area of N-substituted glycine chemistry is multifaceted and expanding. A significant trajectory has been the development of "peptoids," or poly-N-substituted glycines, which are resistant to proteolytic degradation and have shown promise in drug discovery. nih.gov These are often synthesized using solid-phase methods, which allow for the rapid creation of diverse libraries. nih.gov
Another major research focus is the development of green and efficient synthetic routes to N-substituted glycine derivatives. nih.govacs.org This includes the use of water as a solvent and avoiding toxic reagents, which is of growing importance in sustainable chemistry. nih.govacs.org
Furthermore, the incorporation of N-substituted glycines into peptides and other bioactive molecules is being actively investigated to modulate their pharmacological profiles. The ability to fine-tune properties such as lipophilicity, hydrogen bonding capacity, and conformational rigidity by altering the N-substituents is a powerful tool in medicinal chemistry. drugbank.comonline-medical-dictionary.org The study of how these modifications influence interactions with biological targets like receptors and enzymes remains a vibrant area of research. mdpi.com
Below is a table detailing the basic chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1543247-55-7 | bldpharm.com |
| Molecular Formula | C₁₁H₁₁BrN₂O₃ | bldpharm.com |
| Molecular Weight | 299.12 g/mol | bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-bromopyridine-3-carbonyl)-prop-2-enylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-2-3-14(7-10(15)16)11(17)8-4-9(12)6-13-5-8/h2,4-6H,1,3,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOHRUXADDVOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC(=O)O)C(=O)C1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of N Allyl N 5 Bromonicotinoyl Glycine
Reactivity Profile of the Allyl Group
The allyl group, an alkene appended to a glycine (B1666218) backbone, is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the construction of complex molecular architectures.
Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis)
Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the synthesis of cyclic and acyclic molecules. wikipedia.org In the context of N-Allyl-N-(5-bromonicotinoyl)glycine, the allyl group can participate in both intramolecular (ring-closing) and intermolecular (cross) metathesis reactions.
Ring-Closing Metathesis (RCM): RCM is a powerful strategy for the synthesis of cyclic peptides and other macrocycles. nih.govnih.gov This intramolecular reaction involves the metathesis of two terminal alkenes within the same molecule to form a cycloalkene and volatile ethylene. wikipedia.org For a molecule like this compound to undergo RCM, it would first need to be coupled with another molecule containing a terminal alkene, creating a diene. The subsequent RCM would then form a macrocycle, a structure often sought in drug discovery for its conformational rigidity and potential for enhanced biological activity. nih.gov The efficiency of RCM can be influenced by the choice of catalyst, with second-generation Grubbs and Hoveyda-Grubbs catalysts being common choices. nih.govorganic-chemistry.org
Cross-Metathesis (CM): This intermolecular variant of olefin metathesis involves the reaction of the allyl group of this compound with another olefin. This reaction is useful for introducing new functional groups. ox.ac.uk The outcome of CM reactions can be influenced by the nature of the metathesis partner. For instance, studies have shown that allylic alcohols, ethers, and certain glycosides can be effective partners in cross-metathesis reactions. ox.ac.uk
Table 1: Overview of Olefin Metathesis Reactions
| Reaction Type | Description | Key Features |
|---|---|---|
| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. wikipedia.org | Forms 5- to 30-membered rings; driven by the formation of volatile ethylene. wikipedia.orgorganic-chemistry.org |
| Cross-Metathesis (CM) | Intermolecular reaction between two different olefins. ox.ac.uk | Allows for the introduction of diverse functional groups. ox.ac.uk |
Hydrofunctionalization Reactions (e.g., Hydroamination, Hydrosilylation)
Hydrofunctionalization reactions involve the addition of an H-X bond across the double bond of the allyl group. These reactions are atom-economical and provide direct routes to functionalized products.
Hydroamination: This reaction involves the addition of an N-H bond across the alkene. While not extensively documented for this compound itself, related studies on the hydroamination of alkenes provide a framework for its potential reactivity. Catalysts based on alkali metals, alkaline earth metals, lanthanides, and transition metals are often employed to facilitate this transformation.
Hydrosilylation: The addition of a silicon-hydride bond across the allyl double bond, known as hydrosilylation, would yield a silylated derivative. This reaction is typically catalyzed by transition metal complexes, most notably those of platinum, rhodium, and iridium. The resulting organosilane can be a stable final product or serve as an intermediate for further transformations, such as oxidation to an alcohol.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The allyl group can participate in cycloaddition reactions, where it reacts with a 1,3-dipole to form a five-membered ring. mdpi.comnih.gov
[3+2] Cycloadditions: A notable example is the reaction of an azomethine ylide, which can be generated from glycine or its derivatives, with the allyl group of another molecule. mdpi.comnih.gov This type of 1,3-dipolar cycloaddition is a powerful tool for the stereoselective synthesis of pyrrolidines, a common structural motif in natural products and pharmaceuticals. nih.gov The reaction between an N-alkylidene glycine ester enolate and an alkene can lead to highly substituted proline derivatives. nih.gov The stereochemical outcome of such reactions is often highly controlled, providing specific isomers of the resulting heterocyclic product. mdpi.comnih.gov
Reactivity of the 5-Bromonicotinoyl Moiety
The 5-bromonicotinoyl portion of the molecule offers a handle for modifications through reactions typical of aryl halides, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov The bromine atom on the pyridine (B92270) ring of this compound serves as an excellent leaving group in these reactions.
Suzuki-Miyaura Coupling: This reaction pairs the 5-bromopyridine moiety with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgrsc.org This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position of the pyridine ring. The versatility of palladium catalysts and the commercial availability of a vast array of boronic acids make this a highly valuable transformation. organic-chemistry.orgrsc.org
Heck Coupling: The Heck reaction involves the coupling of the 5-bromopyridine with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond and the substitution of the bromine atom with the alkenyl group.
Sonogashira Coupling: This reaction couples the 5-bromopyridine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes, which are important building blocks in medicinal chemistry and materials science. researchgate.net
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of the 5-Bromonicotinoyl Moiety
| Reaction Name | Coupling Partner | Product Type |
|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., Boronic Acid) rsc.orgrsc.org | Biaryl, Aryl-Alkyl, etc. |
| Heck | Alkene | Aryl-Alkene |
| Sonogashira | Terminal Alkyne organic-chemistry.org | Aryl-Alkyne |
Nucleophilic Aromatic Substitution Pathways on the Pyridine Ring
The pyridine ring, particularly when substituted with an electron-withdrawing group and a good leaving group like bromine, is susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.org
The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles. uoanbar.edu.iq This effect is enhanced by the presence of the bromine atom. Nucleophiles can attack the carbon atom bearing the bromine, leading to a Meisenheimer-like intermediate, followed by the expulsion of the bromide ion to restore aromaticity. youtube.com The positions ortho and para to the ring nitrogen are particularly activated towards nucleophilic attack. wikipedia.orguoanbar.edu.iq Therefore, nucleophilic substitution at the 5-position of the nicotinoyl moiety is a feasible transformation, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates. The reaction of halopyridines with nucleophiles like amines is a common method for introducing new substituents onto the pyridine ring. youtube.com
Functional Group Interconversions of the Pyridine Nitrogen
The nitrogen atom within the pyridine ring of this compound is a key site for chemical modification, influencing the electronic properties and reactivity of the entire molecule. wikipedia.org Its basic lone pair of electrons, which are not part of the aromatic π-system, readily participate in reactions with electrophiles. wikipedia.org
N-Oxidation:
A common transformation is N-oxidation, which typically involves reacting the pyridine derivative with a peracid, such as peroxyacetic acid or m-chloroperoxybenzoic acid (m-CPBA). This reaction converts the pyridine nitrogen to a pyridine N-oxide. wikipedia.org The resulting N-oxide functionality significantly alters the molecule's properties. The N-O bond introduces a dipole, increasing the compound's polarity and water solubility. nih.gov Electronically, the N-oxide group can act as either an electron-donating or electron-withdrawing group, depending on the reaction type, which can influence the reactivity of the pyridine ring toward further substitution. nih.gov For instance, certain heterocyclic N-oxides can be selectively reduced to form highly reactive free radicals. nih.gov
Quaternization:
The pyridine nitrogen can also be alkylated in a process known as quaternization. nih.gov This reaction involves treating this compound with an alkyl halide, such as methyl iodide. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a quaternary pyridinium (B92312) salt. wikipedia.orgnih.gov This transformation introduces a permanent positive charge on the nitrogen atom, which significantly increases the electron-withdrawing nature of the pyridine ring. Microwave-assisted synthesis has been shown to dramatically improve yields and reduce reaction times for the quaternization of nicotinamide (B372718) derivatives compared to conventional heating methods. nih.gov
The table below summarizes these key interconversions:
| Transformation | Reagent(s) | Product | Key Changes |
| N-Oxidation | Peracid (e.g., m-CPBA) | Pyridine N-oxide derivative | Increased polarity, altered electronic effects |
| Quaternization | Alkyl halide (e.g., CH₃I) | Quaternary pyridinium salt | Introduction of a positive charge, increased electron-withdrawing nature |
Chemical Transformations at the Glycine Carboxylate and Amide Linkage
The glycine portion of this compound offers additional sites for chemical reactions, specifically at the carboxylate group and the amide linkage.
Esterification and Amide Hydrolysis Mechanisms
Esterification:
The carboxylic acid group of this compound can undergo esterification, a reaction that converts it into an ester. A common method for this transformation is the Fischer esterification, which involves reacting the amino acid derivative with an alcohol in the presence of an acid catalyst. aklectures.com The mechanism is a nucleophilic acyl substitution. pearson.com The process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the final ester product. pearson.comyoutube.com
Amide Hydrolysis:
The amide bond in this compound, while generally stable, can be cleaved through hydrolysis under acidic or basic conditions. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.commasterorganicchemistry.com This leads to a tetrahedral intermediate. Following proton transfers, the amine portion is eliminated as a good leaving group (an ammonium (B1175870) ion), and deprotonation of the resulting carbonyl group regenerates the carboxylic acid. youtube.com This process is generally considered irreversible because the resulting amine is protonated and no longer nucleophilic. youtube.com
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the amide carbonyl carbon in a nucleophilic addition step. youtube.com This forms a tetrahedral intermediate which then collapses, expelling the amide anion. A subsequent acid-base reaction between the carboxylic acid and the strongly basic amide anion leads to the formation of a carboxylate salt and the neutral amine. youtube.com
Computational studies on similar N-acyl amino acids have shown that the reaction barrier for amide hydrolysis is significantly lower in solution, where water molecules can act as both a reactant and a catalyst. nih.gov
Reactions Involving the Alpha-Carbon of the Glycine Moiety
The α-carbon of the glycine unit in this compound is another reactive center. The protons attached to this carbon are acidic and can be removed by a base to form an enolate or a related nucleophilic species. msu.edulibretexts.org This enolate can then participate in various carbon-carbon bond-forming reactions.
Alkylation:
One of the key reactions is α-alkylation. nih.gov By treating the N-acyl glycine derivative with a strong base to generate the enolate, followed by the addition of an alkyl halide, a new alkyl group can be introduced at the α-position. msu.edunih.gov This provides a pathway for the synthesis of more complex, unnatural α-amino acid derivatives. organic-chemistry.orgorganic-chemistry.orgacs.org Catalyst- and additive-free methods for the α-alkylation of glycine derivatives using diacyl peroxides have been developed, where the peroxide acts as both the alkylating and oxidizing agent. organic-chemistry.orgacs.org
Reactions with Carbonyl Compounds:
The enolate derived from this compound can also react with electrophilic carbonyl compounds like aldehydes and ketones in aldol-type condensation reactions. msu.edu Furthermore, reactions with other electrophilic glycine equivalents, such as N-acyl-α-triphenylphosphonioglycinates, can be used to functionalize the α-position with various carbon nucleophiles, including those derived from activated carbonyl compounds. tandfonline.comtandfonline.com These transformations are valuable for creating diverse amino acid structures. tandfonline.comtandfonline.com
The reactivity of the α-carbon is summarized in the table below:
| Reaction Type | Reagents | Product | Significance |
| α-Alkylation | 1. Base 2. Alkyl halide | α-Alkylated glycine derivative | Synthesis of unnatural amino acids organic-chemistry.orgorganic-chemistry.orgacs.org |
| Aldol Condensation | 1. Base 2. Aldehyde/Ketone | β-Hydroxy-α-amino acid derivative | Formation of new C-C bonds and functional groups |
| Reaction with Electrophilic Glycine Equivalents | Base, N-acyl-α-triphenylphosphonioglycinate | α-Functionalized glycine derivative | Access to diverse amino acid structures tandfonline.comtandfonline.com |
Reaction Mechanism Elucidation for Key Transformations
Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This is often achieved through a combination of experimental studies and computational modeling.
Computational Studies:
Density Functional Theory (DFT) and other ab initio computational methods are powerful tools for investigating reaction pathways. nih.govrsc.orgrsc.orgresearchgate.net For instance, computational studies on the hydrolysis of N-(o-carboxybenzoyl)-L-amino acids have revealed that the reaction barrier is significantly lower in solution compared to the gas phase, highlighting the role of solvent molecules as catalysts. nih.gov These studies can model transition states and intermediates, providing insights into the energetics of different potential mechanisms. For example, in the amide hydrolysis of a model compound, a concerted mechanism was found to be more favorable than a stepwise one under neutral conditions. nih.gov
Experimental Mechanistic Studies:
Kinetic studies are a primary experimental method for elucidating reaction mechanisms. By measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, or solvent), a rate law can be determined. For the aminolysis of esters, rate equations have been established that can be first-order or second-order with respect to the amine, depending on the solvent and ester structure. rsc.org The detection of intermediates, for example through spectroscopic methods, can provide direct evidence for a proposed reaction pathway. Isotope labeling studies can also be employed to track the movement of atoms throughout a reaction, confirming bond-forming and bond-breaking steps. In the context of α-carbon reactions, the observation of racemization at a chiral α-carbon during isotope exchange provides evidence for the formation of a planar enolate intermediate. libretexts.org The trapping of radical intermediates can confirm radical-mediated pathways, as has been shown in some α-alkylation reactions of glycine derivatives. nih.gov
Advanced Spectroscopic and Structural Elucidation of N Allyl N 5 Bromonicotinoyl Glycine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of various NMR experiments, the connectivity of atoms and their spatial relationships can be determined with high precision.
A suite of two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle of N-Allyl-N-(5-bromonicotinoyl)glycine. Each technique provides a unique layer of information, contributing to the final structural confirmation.
¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations within the allyl group (between the vinyl and methylene (B1212753) protons) and within the bromonicotinoyl ring (between the aromatic protons). rsc.orgacs.orgbldpharm.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates protons directly to the carbon atom they are attached to. This is crucial for assigning the carbon skeleton by linking the already assigned proton signals to their corresponding carbon resonances. rsc.orgbldpharm.combldpharm.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the conformation and stereochemistry of the molecule in solution. For example, NOESY could reveal spatial proximities between the protons of the allyl group and the nicotinoyl ring, providing insights into the rotational preferences around the N-C(O) bond. rsc.orgacs.org
A hypothetical set of ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structural motifs, is presented below.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Bromonicotinoyl Moiety | |||
| C2 | 8.8 (d) | 151.0 | C4, C6, C=O |
| C4 | 8.3 (t) | 140.0 | C2, C5, C6, C=O |
| C5 | - | 122.0 | - |
| C6 | 8.9 (d) | 153.0 | C2, C4, C5 |
| C=O | - | 168.0 | - |
| Glycine (B1666218) Moiety | |||
| N-CH₂ | 4.3 (s) | 50.0 | C=O (glycine), C=O (nicotinoyl), C (allyl) |
| C=O | - | 170.0 | - |
| Allyl Moiety | |||
| N-CH₂ | 4.1 (d) | 52.0 | C=C, N-CH₂ (glycine) |
| -CH= | 5.9 (m) | 132.0 | N-CH₂, =CH₂ |
Chemical shifts are referenced to a standard solvent signal. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets).
Standard NMR spectroscopy can suffer from low sensitivity, which can be a limitation when analyzing low-concentration samples or monitoring reaction kinetics in real-time. Hyperpolarization techniques can dramatically increase the NMR signal, sometimes by several orders of magnitude.
For a molecule like this compound, methods such as para-hydrogen induced polarization (PHIP) or signal amplification by reversible exchange (SABRE) could be applied. rsc.org Research on glycine derivatives has shown that hyperpolarization can be achieved, significantly enhancing the signal of protons and even heteronuclei like ¹⁵N. rsc.orgacs.org This enhancement would be particularly useful for monitoring the synthesis of this compound, for example, by tracking the consumption of reactants and the formation of the product in real-time, even at very low concentrations. Studies on other glycine derivatives have demonstrated the feasibility of such approaches. acs.orgnih.govchemrxiv.org
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and in obtaining structural information through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. High-resolution ESI-MS can determine the mass of this ion with very high accuracy, which allows for the unambiguous determination of the elemental formula.
Expected High-Resolution ESI-MS Data for this compound
| Ion | Elemental Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₂BrN₂O₃⁺ | 300.0080 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of this compound would be expected to occur at the most labile bonds, such as the amide and ester linkages.
Studies on similar N-acyl glycine derivatives have shown characteristic fragmentation patterns. researchgate.net The primary fragmentation pathways for this compound would likely involve:
Cleavage of the N-C(O) bond: This would lead to the formation of the 5-bromonicotinoyl cation and the neutral N-allylglycine radical, or vice versa.
Loss of the allyl group: Fragmentation of the allyl moiety is a common pathway.
Decarboxylation: Loss of CO₂ from the glycine carboxylic acid group.
Plausible MS/MS Fragmentation of [C₁₁H₁₂BrN₂O₃]⁺ (m/z 300.0080)
| Fragment Ion m/z | Proposed Structure/Loss |
|---|---|
| 183.9501 / 185.9481 | [C₆H₃BrNO]⁺ (5-bromonicotinoyl cation) |
| 116.0706 | [C₅H₁₀NO₂]⁺ (N-allylglycine cation) |
| 259.0029 | [M+H - C₃H₅]⁺ (Loss of allyl radical) |
X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State
While NMR provides information about the structure and conformation in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a single crystal. This technique is the gold standard for determining the absolute stereochemistry and solid-state conformation of a molecule.
To date, no public crystal structure of this compound has been reported. However, if suitable crystals could be grown, X-ray diffraction analysis would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles in the molecule.
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding and other non-covalent interactions. This would be particularly insightful for understanding the role of the carboxylic acid and the nitrogen atoms in forming supramolecular assemblies.
The data obtained from X-ray crystallography would serve as the ultimate validation of the structural assignments made by NMR and MS.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the identification of functional groups and the elucidation of molecular structure. The analysis of the vibrational modes of this compound provides a detailed fingerprint of the molecule, allowing for the characterization of its key structural components: the carboxylic acid, the tertiary amide, the allyl group, and the substituted pyridine (B92270) ring.
The vibrational spectrum of this compound is complex, with contributions from each of its constituent parts. By dissecting the spectrum and assigning specific bands to their corresponding vibrational modes, a comprehensive understanding of the molecule's structural arrangement can be achieved. These assignments are typically based on established group frequency correlations, as well as on comparative analysis with the spectra of related molecules and computational (Density Functional Theory) studies. acs.orgscielo.br
Carboxylic Acid Group: The carboxylic acid moiety presents several characteristic vibrational bands. The most prominent is the C=O stretching vibration, which is expected to appear as a strong band in the IR spectrum. The O-H stretching vibration of the carboxylic acid is typically broad and centered in the region of 3300-2500 cm⁻¹.
Amide Group: As a tertiary amide, this compound lacks the N-H bonds found in primary and secondary amides, leading to the absence of N-H stretching and bending vibrations. hmdb.caosti.gov The most significant vibrational mode associated with the amide group is the C=O stretching vibration, often referred to as the Amide I band. This band is typically observed as a strong absorption in the IR spectrum. nih.gov The position of the Amide I band is sensitive to the electronic environment and hydrogen bonding.
Allyl Group: The allyl group introduces several characteristic vibrations. These include the =C-H stretching vibrations of the vinyl group, which typically appear above 3000 cm⁻¹. The C=C stretching vibration of the double bond is also a key marker. Additionally, out-of-plane (OOP) bending vibrations of the vinyl C-H bonds are expected at lower frequencies.
5-Bromonicotinoyl Group: The 5-bromonicotinoyl moiety, a substituted pyridine ring, exhibits a series of characteristic ring stretching and bending vibrations. The C-Br stretching vibration is expected at lower wavenumbers. The substitution pattern on the pyridine ring influences the exact frequencies and intensities of these modes.
The detailed assignment of the principal vibrational modes of this compound, based on the analysis of related compounds such as N-acetylglycine oligomers datapdf.comnii.ac.jpnih.govrsc.org, nicotinic acid derivatives nih.gov, and general principles of vibrational spectroscopy, is presented in the following tables.
Infrared (IR) Spectroscopy Data
The infrared spectrum provides crucial information about the polar functional groups within the molecule. The expected prominent IR absorption bands for this compound are detailed below.
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3100-3000 | Medium | =C-H stretching | Allyl Group |
| ~3000-2850 | Medium | C-H stretching (aliphatic) | Glycine & Allyl |
| ~3300-2500 | Broad, Strong | O-H stretching | Carboxylic Acid |
| ~1730-1700 | Strong | C=O stretching | Carboxylic Acid |
| ~1670-1630 | Strong | C=O stretching (Amide I) | Amide |
| ~1640-1600 | Medium | C=C stretching | Allyl Group |
| ~1600, ~1580, ~1470 | Medium-Weak | C=C and C=N ring stretching | Bromonicotinoyl Ring |
| ~1440-1400 | Medium | CH₂ scissoring | Glycine |
| ~1300-1200 | Medium | C-N stretching | Amide |
| ~1250-1000 | Medium | C-O stretching, O-H in-plane bending | Carboxylic Acid |
| ~990, ~910 | Medium | =C-H out-of-plane bending | Allyl Group |
| ~850-750 | Medium | C-H out-of-plane bending (ring) | Bromonicotinoyl Ring |
| ~700-550 | Medium-Weak | C-Br stretching | Bromonicotinoyl Ring |
Raman Spectroscopy Data
Raman spectroscopy offers complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The expected prominent Raman scattering bands for this compound are outlined below.
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3100-3000 | Strong | =C-H stretching | Allyl Group |
| ~3000-2850 | Strong | C-H stretching (aliphatic) | Glycine & Allyl |
| ~1640-1600 | Strong | C=C stretching | Allyl Group |
| ~1670-1630 | Medium | C=O stretching (Amide I) | Amide |
| ~1600, ~1580 | Strong | C=C and C=N ring stretching | Bromonicotinoyl Ring |
| ~1440-1400 | Medium | CH₂ scissoring | Glycine |
| ~1000 | Strong | Ring breathing | Bromonicotinoyl Ring |
| ~700-550 | Strong | C-Br stretching | Bromonicotinoyl Ring |
Theoretical and Computational Investigations on N Allyl N 5 Bromonicotinoyl Glycine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering deep insights into the properties of molecules.
Electronic Structure Analysis and Molecular Orbital Characterization
A fundamental aspect of understanding a molecule's reactivity and properties lies in the analysis of its electronic structure. For N-Allyl-N-(5-bromonicotinoyl)glycine, this would involve mapping the electron density distribution to identify electron-rich and electron-deficient regions. Key to this is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap generally suggests a higher propensity for chemical reactions.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are highly sensitive to the electronic environment of each nucleus. nih.gov Similarly, the calculation of vibrational frequencies using methods like DFT can help in the assignment of bands observed in Infrared (IR) and Raman spectra. For a related compound, N-benzoyl glycine (B1666218), DFT calculations have been used to interpret its vibrational spectra. nih.gov
A hypothetical table of predicted NMR chemical shifts for this compound, based on computational analysis, is presented below.
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (Allyl C=CH₂) | 5.7 - 5.9 |
| ¹H (Allyl CH₂) | 4.0 - 4.2 |
| ¹H (Glycine CH₂) | 4.1 - 4.3 |
| ¹³C (Nicotinoyl C=O) | 168 - 172 |
| ¹³C (Glycine C=O) | 170 - 174 |
| ¹³C (Nicotinoyl C-Br) | 118 - 122 |
Note: This data is hypothetical and for illustrative purposes only, pending actual computational studies.
Investigation of Intramolecular Interactions and Conformational Preferences
The flexibility of the allyl and glycine moieties in this compound allows for multiple conformations. Computational studies can identify the most stable conformers by calculating their relative energies. chemspider.com These studies would also shed light on intramolecular interactions, such as hydrogen bonding or steric hindrance, that influence the molecule's preferred three-dimensional structure. youtube.com The presence of a halogen substituent can exert a significant directing effect on the conformation of the side chains.
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can be employed to investigate potential reaction pathways involving this compound. This involves mapping the energy profile of a reaction, locating the transition state structures, and calculating the activation energies. Such studies are crucial for understanding the mechanisms of its formation or its subsequent chemical transformations.
Conformational Analysis and Potential Energy Surface Mapping
A detailed conformational analysis involves mapping the potential energy surface (PES) of the molecule as a function of its rotatable bonds. youtube.comstevens.eduyoutube.com This provides a comprehensive picture of all possible conformations and the energy barriers between them. For a molecule with several rotatable bonds like this compound, this is a computationally intensive but highly informative task that reveals the molecule's flexibility and the relative populations of different conformers at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior in Solution
While quantum chemical calculations often model molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into their behavior in a solvent environment. MD simulations would model the interactions between this compound and solvent molecules over time, offering a dynamic picture of its conformational changes and intermolecular interactions in solution.
Derivatization Strategies and Chemical Applications for Expanding Research Scope
Chemical Modifications of the Allyl Moiety for Polymerization or Material Science Precursors
The allyl group of N-Allyl-N-(5-bromonicotinoyl)glycine is a versatile functional handle for a variety of chemical transformations, particularly those relevant to polymer and material science. Its carbon-carbon double bond can participate in polymerization reactions and is amenable to post-polymerization modifications.
Polypeptoids, or poly(N-substituted glycine)s, are a class of polymers that are structurally similar to polypeptides but offer enhanced proteolytic stability and greater side-chain diversity. The N-allyl glycine (B1666218) portion of the parent molecule is a key monomer for the synthesis of functional polypeptoids. The typical route to these polymers is through the ring-opening polymerization (ROP) of an N-allyl glycine N-carboxyanhydride (NCA) monomer. illinois.edunih.gov
The polymerization is commonly initiated by nucleophiles such as primary amines. illinois.edu The choice of initiator and reaction conditions allows for control over the molecular weight and dispersity of the resulting poly(N-allyl glycine). For instance, using primary amine initiators under high vacuum conditions can minimize side reactions and lead to well-defined polymers. illinois.edu Transition metal initiators have also been employed to achieve living polymerization characteristics, enabling the synthesis of block copolypeptoids with defined sequences. illinois.edu
A key advantage of poly(N-allyl glycine) is the presence of the pendant allyl groups along the polymer backbone, which serve as reactive sites for further functionalization.
The allyl groups on poly(N-allyl glycine) are ideal substrates for thiol-ene "click" chemistry. This photo-initiated reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an excellent method for post-polymerization modification. nih.govmpg.de
The reaction involves the radical-mediated addition of a thiol to the alkene of the allyl group. nih.gov This process can be initiated by photolysis, often in the presence of a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), under UV irradiation. illinois.edu A wide variety of thiols can be used to introduce diverse functionalities onto the polypeptoid backbone, including small molecules, peptides, and carbohydrates. nih.govnih.gov This strategy allows for the creation of a library of functional polymers from a single precursor polymer, each with potentially unique biological or material properties. illinois.edu
| Parameter | Description | Significance |
| Initiator | Typically primary amines or transition metal complexes for NCA polymerization. | Controls polymer chain initiation and can influence molecular weight and dispersity. |
| Monomer | N-Allyl glycine N-carboxyanhydride (NCA). | The building block for the polypeptoid backbone. |
| Polymerization Method | Ring-Opening Polymerization (ROP). | A robust method for synthesizing well-defined polypeptoids. |
| Functionalization Reaction | Thiol-Ene "Click" Chemistry. | Allows for efficient and specific modification of the pendant allyl groups. |
| Thiol Reagents | A wide variety of thiol-containing molecules. | Enables the introduction of diverse chemical functionalities. |
| Photoinitiator | e.g., DMPA. | Facilitates the radical-mediated thiol-ene reaction under UV light. |
Diversification of the 5-Bromonicotinoyl Moiety via Chemical Synthesis
The 5-bromonicotinoyl moiety is a key site for structural diversification. The bromine atom on the pyridine (B92270) ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents and the generation of extensive compound libraries.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The 5-bromo-substituted pyridine ring in this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the 5-bromopyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki coupling is known for its mild reaction conditions and the commercial availability of a vast number of boronic acids, making it ideal for generating large libraries of compounds with diverse aryl or heteroaryl substituents at the 5-position of the nicotinoyl ring. nih.gov
Stille Coupling: The Stille reaction involves the coupling of the 5-bromopyridine with an organostannane reagent. wikipedia.orgorganic-chemistry.org While organostannanes are toxic, they are often stable and can be prepared with a wide range of functional groups. The Stille coupling is highly versatile and tolerates many functional groups, providing another robust method for diversification. nih.gov
Sonogashira Coupling: This reaction couples the 5-bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. soton.ac.ukorganic-chemistry.orgwikipedia.org The Sonogashira coupling is the most common method for synthesizing aryl alkynes and provides a straightforward route to introducing alkynyl moieties, which can serve as handles for further "click" chemistry or as components of biologically active compounds. researchgate.netmdpi.com
| Coupling Reaction | Organometallic Reagent | Key Features | Potential Products |
| Suzuki-Miyaura | Boronic acid/ester | Mild conditions, vast reagent availability, low toxicity. | Biaryls, substituted pyridines. |
| Stille | Organostannane | High functional group tolerance, stable reagents. | Diverse substituted pyridines. |
| Sonogashira | Terminal alkyne | Direct introduction of alkynyl groups, useful for further functionalization. | Alkynyl-substituted pyridines. |
Beyond simple substitution at the 5-position, the 5-bromopyridine core can be used to construct entirely new heterocyclic scaffolds. The initial cross-coupling products can undergo subsequent intramolecular reactions to form fused ring systems. For example, a Sonogashira coupling to introduce an alkyne with a suitably placed nucleophile could lead to intramolecular cyclization, forming novel fused heterocyclic systems. soton.ac.uk Additionally, the pyridine ring itself can be a substrate for ring-closing metathesis or other cyclization strategies to build more complex molecular architectures. The synthesis of functionalized pteridines from substituted pyrimidinones (B12756618) illustrates a similar strategy of building complex heterocycles from simpler precursors. nih.gov Such modifications can dramatically alter the three-dimensional shape and electronic properties of the molecule, leading to novel biological activities.
Preparation of Isotopically Labeled Analogues for Reaction Mechanism Studies
Isotopically labeled analogues of this compound are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and for use as internal standards in quantitative analytical methods. The strategic incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can provide detailed insights into chemical and biological processes.
The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which can help identify the rate-determining step of a reaction or metabolic process. chem-station.comnih.gov For example, deuterating specific positions on the nicotinoyl ring or the allyl group could reveal which C-H bonds are broken during metabolism by cytochrome P450 enzymes. nih.govresearchgate.net
The incorporation of ¹³C and ¹⁵N into the nicotinoyl pyridine ring can be achieved through the synthesis of the labeled nicotinic acid precursor. nih.govnih.govchemrxiv.org These labeled compounds can then be used in NMR spectroscopy to track the fate of the atoms during a chemical reaction or to determine the structure of metabolites. rsc.orgresearchgate.net For instance, ¹⁵N labeling of the pyridine nitrogen can help to elucidate the mechanism of reactions involving this atom, such as in certain enzymatic transformations or in the formation of coordination complexes. researchgate.net The synthesis of such labeled compounds often involves a de novo approach, starting from simple, commercially available isotopically enriched precursors. nih.gov
Synthesis of N-Acyl Amino Acid Surfactant Analogues for Chemical Characterization
The synthesis of N-acyl amino acid surfactants is a significant area of research due to their favorable properties such as biocompatibility, biodegradability, and high surface activity. These compounds are typically synthesized through the acylation of an amino acid. The Schotten-Baumann condensation is a widely utilized and industrially scalable method for this purpose. researchgate.netgoogle.com This reaction involves the condensation of an acyl chloride with an amino acid in an alkaline aqueous solution to yield the corresponding N-acyl amino acid. researchgate.netgoogle.com
In the context of synthesizing analogues of this compound, a similar strategy can be employed. The synthesis would likely involve the reaction of N-allylglycine with 5-bromonicotinoyl chloride in the presence of a base. N-allylglycine itself can be synthesized through various established methods. clockss.orgrsc.org The 5-bromonicotinoyl chloride can be prepared from 5-bromonicotinic acid using a suitable chlorinating agent, such as thionyl chloride or oxalyl chloride. google.com
Alternative synthetic routes for forming the amide bond include the use of coupling reagents like N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide (HATU), which has been successfully used for the synthesis of N-nicotinoyl amino acid hydrazides. mdpi.com Enzymatic synthesis presents a greener alternative with milder reaction conditions, though it may result in lower yields compared to chemical methods. researchgate.net Chemo-enzymatic methods that combine the advantages of both approaches are also being explored. researchgate.net
Once synthesized, the chemical characterization of these N-acyl amino acid surfactant analogues is crucial to confirm their structure and purity. A common technique for the analysis of N-acyl amino acids is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS). researchgate.netmdpi.com Prior to analysis, derivatization of the carboxylic acid group to a more readily detectable ester, such as a 4'-bromophenacyl ester, can be performed. researchgate.netmdpi.com This allows for spectrophotometric detection and detailed structural elucidation through mass spectral data. researchgate.net
Table 1: Hypothetical Research Data on the Synthesis of this compound
This table presents a hypothetical summary of a research study focused on the synthesis and characterization of this compound, illustrating the type of data that would be generated.
| Parameter | Details |
| Reaction Name | Schotten-Baumann Condensation |
| Reactants | N-allylglycine, 5-bromonicotinoyl chloride |
| Solvent | Aqueous sodium hydroxide (B78521) solution |
| Reaction Conditions | 0-5 °C, vigorous stirring |
| Reaction Time | 2-4 hours |
| Work-up Procedure | Acidification with HCl, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and solvent evaporation. |
| Purification Method | Column chromatography on silica (B1680970) gel |
| Hypothetical Yield | 75% |
| Appearance | White to off-white solid |
| Characterization | |
| ¹H NMR (CDCl₃, δ) | Hypothetical peaks corresponding to allyl protons, glycine methylene (B1212753) protons, and aromatic protons of the bromonicotinoyl moiety. |
| ¹³C NMR (CDCl₃, δ) | Hypothetical peaks for carbonyl carbons, olefinic carbons, aliphatic carbons, and aromatic carbons. |
| Mass Spec (ESI-MS) | Calculated m/z for [M+H]⁺: 327.02, Found: 327.1 (Hypothetical) |
| HPLC-UV | Retention Time: 15.8 min (Hypothetical, C18 column, gradient elution) |
Structure Reactivity Relationships in N Allyl N 5 Bromonicotinoyl Glycine and Its Analogues
Influence of N-Substituents on the Reactivity of the Glycine (B1666218) Carboxylate and Amide
The reactivity of the glycine portion of N-Allyl-N-(5-bromonicotinoyl)glycine is significantly modulated by the nature of the N-substituents, namely the allyl and 5-bromonicotinoyl groups. These substituents exert both electronic and steric effects on the carboxylate and amide functionalities.
The amide bond in N-acylglycines, such as the one present in the target molecule, is subject to enzymatic and chemical hydrolysis. The rate of this cleavage is influenced by the properties of the acyl group. For instance, in studies of N-acylglycine amidation by enzymes like peptidylglycine alpha-amidating enzyme (α-AE), the length and nature of the acyl chain have a profound effect on the reaction kinetics. nih.gov While N-formylglycine has a high apparent Michaelis constant (KM,app) of 23 ± 0.88 mM, longer chain N-acylglycines like N-lauroylglycine exhibit much lower KM,app values in the range of 60-90 μM, indicating a higher affinity for the enzyme as the acyl chain length increases. nih.gov This suggests that the 5-bromonicotinoyl group, with its specific electronic and steric profile, will determine the susceptibility of the amide bond in this compound to enzymatic or chemical cleavage.
The N-allyl group, being an electron-withdrawing substituent, can influence the acidity of the glycine's carboxylic acid proton, as well as the nucleophilicity of the carboxylate group. The reactivity of the carboxylate for esterification or amidation reactions will be a function of these electronic influences.
The biosynthesis of N-acylglycines in biological systems is often catalyzed by enzymes like glycine N-acyltransferase (GLYAT). nih.gov The specificity of these enzymes for different acyl-CoA substrates suggests that the formation of this compound from 5-bromonicotinoyl-CoA and N-allylglycine would be dependent on the catalytic pocket of the specific enzyme involved. For example, glycine N-acyltransferase-like 3 (GLYATL3) has been identified as responsible for the formation of long-chain N-acylglycines. usf.edu
The following table illustrates the effect of different N-acyl groups on the apparent Michaelis constant (KM,app) for the amidation of N-acylglycines by peptidylglycine alpha-amidating enzyme (α-AE), highlighting the influence of the acyl substituent on reactivity.
| N-Acyl Group | KM,app (mM) | Relative Reactivity Trend |
| Formyl | 23 | Low |
| Acetyl | Data not available | - |
| tert-Butoxycarbonyl | Data not available | - |
| Hexanoyl | Data not available | - |
| Lauroyl | 0.06-0.09 | High |
| Oleoyl | Data not available | - |
Data derived from studies on peptidylglycine alpha-amidating enzyme. nih.gov
Electronic and Steric Effects of the 5-Bromo-Substituent on Pyridine (B92270) Ring Reactivity
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution. uoanbar.edu.iqimperial.ac.uk The position of substituents on the pyridine ring further modulates this reactivity. The 5-bromo substituent exerts a significant influence through both electronic and steric effects.
Conversely, the electron-withdrawing nature of the pyridine nitrogen and the 5-bromo substituent makes the ring more susceptible to nucleophilic aromatic substitution (SNAr). imperial.ac.ukscribd.com The positions most activated for nucleophilic attack are the 2- and 4-positions, as they can best stabilize the negative charge of the Meisenheimer intermediate. uoanbar.edu.iq Therefore, this compound would be expected to undergo nucleophilic substitution at the position ortho or para to the ring nitrogen, should a suitable leaving group be present.
The steric bulk of the 5-bromo substituent, while not excessively large, can also play a role in directing the approach of reagents, potentially hindering reactions at the adjacent 4- and 6-positions.
The following table summarizes the expected influence of various substituents on the electronic properties and reactivity of a pyridine ring.
| Substituent at 4-position | Electronic Effect | Expected Reactivity towards Electrophiles |
| -OH | Electron-donating | Increased |
| -OBn | Electron-donating (resonance) / Electron-withdrawing (induction) | Ambivalent |
| -H | Neutral | Baseline |
| -Cl | Electron-withdrawing (induction) / Electron-donating (resonance) | Decreased |
| -NO2 | Strongly electron-withdrawing | Strongly decreased |
| 5-Bromo (in target molecule) | Electron-withdrawing (induction) | Decreased |
This table is illustrative and based on general principles of substituent effects on aromatic rings. imperial.ac.uknih.gov
Conformational Dynamics and Their Impact on Chemical Transformations
The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity. The molecule possesses several rotatable bonds, including the N-C(allyl), C-C(glycine), N-C(O), and C-C(pyridine) bonds, which allow it to adopt a variety of conformations in solution. These conformational dynamics can influence the accessibility of reactive sites and the stereochemical outcome of reactions.
Molecular dynamics simulations of glycine-containing peptides, such as GGG, have shown that the central glycine residue can favor specific conformational states, like the polyproline II (pPII) state. nih.govnih.gov The conformational ensemble of such molecules is influenced by factors like the nature of terminal groups and the surrounding solvent. nih.gov For this compound, the bulky and polar 5-bromonicotinoyl group, along with the flexible allyl group, will significantly shape the conformational landscape of the glycine backbone.
The relative orientation of the allyl group's double bond with respect to the rest of the molecule is critical for intramolecular reactions, such as cyclization reactions. Certain conformations may favor the approach of the carboxylate or another reactive center towards the allyl double bond, facilitating reactions like iodolactonization.
The conformation around the amide bond can also impact reactivity. The planarity of the amide bond restricts rotation, but cis-trans isomerism is possible. The equilibrium between these isomers, and the energy barrier to their interconversion, will be influenced by the steric and electronic nature of the N-substituents. The preferred conformation will dictate the spatial relationship between the pyridine ring and the glycine moiety, which could be important for reactions involving both parts of the molecule.
The following table outlines key rotatable bonds in this compound and their potential impact on reactivity.
| Rotatable Bond | Description | Potential Impact on Reactivity |
| N-C(allyl) | Rotation of the allyl group relative to the nitrogen | Influences accessibility of the allyl double bond for addition reactions. |
| Cα-C(O) (glycine) | Rotation around the glycine backbone | Affects the orientation of the carboxylate group relative to other functional groups. |
| N-C(O) (amide) | Rotation around the amide bond (high barrier) | Determines the cis/trans conformation of the amide, impacting overall molecular shape. |
| C(pyridine)-C(O) | Rotation of the nicotinoyl group | Affects the steric environment around the amide and pyridine ring. |
Systematic Investigation of Regioselectivity and Stereoselectivity in Chemical Reactions
The presence of multiple reactive sites in this compound—the allyl double bond, the carboxylic acid, the amide, and the pyridine ring—makes the study of regioselectivity and stereoselectivity paramount. wikipedia.org
Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org For instance, in addition reactions to the allyl group, such as hydrohalogenation, Markovnikov's rule would predict the addition of the hydrogen to the terminal carbon and the halogen to the internal carbon of the double bond. However, the presence of the electron-withdrawing N-(5-bromonicotinoyl)glycyl group could influence the electronic distribution in the double bond and alter this selectivity. In electrophilic substitution on the pyridine ring, as discussed in section 7.2, a high degree of regioselectivity for the 3-position is expected.
Heck reactions involving N-allyl compounds can also exhibit interesting regioselectivity. For example, tandem site-selective bromination and Heck reactions of N-allyl enaminones can lead to the formation of different heterocyclic scaffolds depending on the substituents. rsc.org This suggests that palladium-catalyzed cross-coupling reactions involving the allyl group of this compound could be directed to either the α or γ position of the allyl moiety, depending on the specific catalytic system and reaction conditions.
Stereoselectivity is the preferential formation of one stereoisomer over another. reddit.com Reactions involving the chiral center that can be generated at the α-carbon of the glycine, or at the carbons of the allyl group upon reaction, can potentially be stereoselective. For example, asymmetric hydrogenation of the allyl double bond could lead to a chiral N-propyl derivative with a preference for one enantiomer if a chiral catalyst is employed. Similarly, enantiospecific cross-coupling reactions of allylic boronic esters have been shown to proceed with high stereoretention, indicating that if this compound were converted to a chiral allylic derivative, its subsequent reactions could be highly stereoselective. bristol.ac.uk
The following table provides hypothetical examples of reactions of this compound and the expected regiochemical or stereochemical outcomes.
| Reaction Type | Reagents | Expected Major Regioisomer/Stereoisomer | Rationale |
| Electrophilic Addition to Allyl Group | HBr | N-(2-bromopropyl)-N-(5-bromonicotinoyl)glycine | Markovnikov's rule, potentially influenced by the N-substituent. |
| Iodolactonization | I2, NaHCO3 | 5- or 6-membered iodolactone | Intramolecular cyclization, regioselectivity governed by Baldwin's rules. |
| Heck Reaction of Allyl Group | Aryl-X, Pd catalyst | γ-arylated product | Preference for γ-substitution is common in Heck couplings of terminal alkenes. bristol.ac.uk |
| Nucleophilic Aromatic Substitution | NaOMe, heat | N-Allyl-N-(2-methoxy-nicotinoyl)glycine or N-Allyl-N-(4-methoxy-nicotinoyl)glycine | Nucleophilic attack favored at positions ortho/para to the ring nitrogen. |
Q & A
Q. What safety protocols are critical when handling N-Allyl-N-(5-bromonicotinoyl)glycine in laboratory settings?
Methodological Answer: Researchers must adhere to strict safety measures, including:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Conduct experiments in fume hoods to avoid inhalation of aerosols or vapors.
- Storage: Store in sealed, labeled containers under inert gas (e.g., nitrogen) at recommended temperatures (e.g., –20°C for hygroscopic compounds) to prevent degradation .
- Emergency Response: For spills, use absorbent materials and neutralize with appropriate solvents. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Ultra-Performance Liquid Chromatography (UPLC): Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and column types (C18 reverse-phase) to assess purity .
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) and detect impurities. For isotopic labeling studies, use deuterated analogs (e.g., glycine-d5) as internal standards .
- Nuclear Magnetic Resonance (NMR): Analyze 1H/13C NMR spectra to verify allyl and bromonicotinoyl substituents, comparing chemical shifts to reference libraries .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH conditions?
Methodological Answer:
- pH-Dependent Stability Assays: Use differential scanning calorimetry (DSC) or circular dichroism (CD) to measure melting temperatures (Tm) and denaturation midpoints (Cm) in buffers like glycine (pH 2.5) and MOPS (pH 7.0). Compare thermodynamic parameters (ΔG, ΔH) to identify pH-sensitive degradation pathways .
- Kinetic Modeling: Apply pseudo-first-order kinetics to degradation rate data under controlled pH/temperature. Use Arrhenius plots to extrapolate shelf-life predictions .
- Multi-Technique Validation: Cross-validate results with HPLC-UV and evaporative light-scattering detection (ELSD) to distinguish degradation products from matrix effects .
Q. How can researchers investigate the interaction of this compound with target enzymes or receptors?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry by titrating the compound into enzyme solutions (e.g., ribonucleases) and monitoring heat exchange .
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and analyze real-time binding kinetics (kon/koff) under physiological buffer conditions .
- Metabolic Profiling: Use isotopically labeled (e.g., 13C) glycine derivatives to track incorporation into metabolic pathways like purine synthesis or glutathione conjugation in cell cultures .
Q. What methodologies are recommended for analyzing metabolic byproducts of this compound in in vitro systems?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Coupled with UPLC, this enables untargeted metabolomics to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
- Stable Isotope Tracing: Incubate cells with 15N-labeled glycine analogs to trace nitrogen incorporation into downstream metabolites like creatine or porphyrins .
- Enzyme Inhibition Assays: Use recombinant enzymes (e.g., cytochrome P450 isoforms) to screen for metabolic activation pathways and potential drug-drug interactions .
Data Interpretation and Experimental Design
Q. How should researchers design dose-response studies to evaluate the biological activity of this compound?
Methodological Answer:
- Dose Range-Finding: Start with logarithmic dilutions (e.g., 0.1–100 µM) in cell viability assays (e.g., MTT or ATP-luciferase). Use Hill slope models to estimate EC50/IC50 values .
- Positive/Negative Controls: Include reference compounds (e.g., unmodified glycine derivatives) and vehicle controls (DMSO/PBS) to validate assay specificity .
- Statistical Power Analysis: Predefine sample sizes (n ≥ 3) and use ANOVA with post-hoc tests (e.g., Tukey’s) to ensure reproducibility .
Q. What advanced techniques can elucidate the crystallographic properties of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via vapor diffusion and solve structures using software like SHELX. Compare packing motifs to glycine’s ferroelectric γ-polymorph .
- Polarized Light Microscopy: Identify birefringent domains in crystalline samples to infer alignment of bromonicotinoyl moieties .
- Thermogravimetric Analysis (TGA): Characterize thermal stability by measuring weight loss during controlled heating (e.g., 25–300°C at 10°C/min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
